molecular formula C10H19N B1588916 (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine CAS No. 69460-11-3

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine

Cat. No.: B1588916
CAS No.: 69460-11-3
M. Wt: 153.26 g/mol
InChI Key: VPTSZLVPZCTAHZ-RBXMUDONSA-N
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Description

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[311]heptan-3-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[311]heptane framework with three methyl groups and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane core, which can be derived from readily available starting materials such as camphene or pinene.

    Functional Group Introduction: The introduction of the amine group is achieved through a series of reactions, including amination or reductive amination. Common reagents used in these steps include ammonia, amines, or reducing agents like lithium aluminum hydride.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted amine products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted amine compounds.

Scientific Research Applications

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An unsaturated amine with a simpler structure and different reactivity.

    Blood Agents: Toxic compounds that affect the body by being absorbed into the blood, such as cyanogen chloride and hydrogen cyanide.

    3-Methoxyphenylboronic Acid: An aromatic boronic acid with different functional groups and applications.

Uniqueness

(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[311]heptan-3-amine is unique due to its bicyclic structure and the presence of multiple methyl groups, which confer specific chemical and physical properties

Properties

CAS No.

69460-11-3

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine

InChI

InChI=1S/C10H19N/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5,11H2,1-3H3/t6-,7-,8+,9+/m0/s1

InChI Key

VPTSZLVPZCTAHZ-RBXMUDONSA-N

Isomeric SMILES

C[C@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1N

SMILES

CC1C2CC(C2(C)C)CC1N

Canonical SMILES

CC1C2CC(C2(C)C)CC1N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Reactant of Route 2
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Reactant of Route 3
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Reactant of Route 4
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Reactant of Route 5
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine
Reactant of Route 6
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine

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